molecular formula C14H13BrO B1532363 2-(Benzyloxy)-4-bromo-1-methylbenzene CAS No. 1114808-93-3

2-(Benzyloxy)-4-bromo-1-methylbenzene

Cat. No. B1532363
M. Wt: 277.16 g/mol
InChI Key: NZTWVEOFPMJZJK-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-4-bromo-1-methylbenzene” contains a benzene ring which is a common aromatic compound. It has a benzyloxy group attached at the 2nd position, a bromine atom at the 4th position, and a methyl group at the 1st position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized through the Williamson Ether Synthesis, where an alcohol is deprotonated and then reacted with benzyl bromide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule. The benzyloxy, bromine, and methyl groups attached to the benzene ring would be in the plane of the ring .


Chemical Reactions Analysis

The benzyloxy group in this compound could undergo reactions such as the Williamson Ether Synthesis or cleavage reactions. The bromine atom could participate in electrophilic aromatic substitution reactions or could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring would likely make it relatively stable and possibly soluble in organic solvents .

Scientific Research Applications

Catalysis and Oxidation Processes

The liquid-phase oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) system demonstrates the utility of benzene derivatives in catalysis. This process yields various products, including nuclear-brominated compounds such as 3-bromo-4-methoxytoluene (Okada & Kamiya, 1981).

Synthesis of Brominated Compounds

Research into the bromination of dimethoxydimethylbenzene has led to the isolation of several bromination products, including the synthesis of sulfur-functionalized benzoquinones. This demonstrates the adaptability of benzene derivatives in producing novel chemical compounds (Aitken et al., 2016).

Thermophysical Property Studies

Investigations into the viscosities and densities of mixtures containing Bromobenzene and other compounds reveal insights into molecular interactions and mixing behaviors in binary mixtures. This highlights the importance of benzene derivatives in studying physical properties of chemical mixtures (Ramesh, Yunus & Ramesh, 2015).

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling process is enhanced using microwave irradiation, showcasing the role of benzene derivatives in facilitating efficient chemical reactions. This method is particularly significant for the synthesis of complex organic compounds (Brooker et al., 2010).

Catalyzed Synthesis

The KHSO4-catalyzed synthesis of oxybis dibenzenes and bromoethyl benzenes underlines the utility of benzene derivatives in green chemistry and catalytic processes. This method emphasizes the importance of efficient and environmentally friendly synthesis methods (Joshi, Suresh & Adimurthy, 2013).

Safety And Hazards

As with any chemical compound, handling “2-(Benzyloxy)-4-bromo-1-methylbenzene” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be used as a building block in the synthesis of more complex molecules or studied for its potential biological activity .

properties

IUPAC Name

4-bromo-1-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWVEOFPMJZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678994
Record name 2-(Benzyloxy)-4-bromo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromo-1-methylbenzene

CAS RN

1114808-93-3
Record name 2-(Benzyloxy)-4-bromo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Jiménez, A Fernández, E Boulifa… - The Journal of …, 2017 - ACS Publications
The first synthesis of antifungal sesquiterpene quinol dasyscyphin E was achieved starting from trans-communic acid. The process described involves the first diastereoselective …
Number of citations: 7 pubs.acs.org

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